molecular formula C18H23N3O2 B2453262 4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine CAS No. 1014048-73-7

4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine

Cat. No.: B2453262
CAS No.: 1014048-73-7
M. Wt: 313.401
InChI Key: KDMNYLKXJBVECI-UHFFFAOYSA-N
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Description

4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrazole ring substituted with a methoxy and a methyl group

Preparation Methods

The synthesis of 4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as catalytic hydrogenation, nucleophilic substitution, and condensation reactions.

Chemical Reactions Analysis

4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of different derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-benzyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine include other piperidine and pyrazole derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-20-13-16(17(19-20)23-2)18(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNYLKXJBVECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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